molecular formula C32H35N5O3S B11213510 3-(4-{[4-(2,5-dimethylphenyl)piperazin-1-yl]carbonyl}benzyl)-6-morpholin-4-yl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one

3-(4-{[4-(2,5-dimethylphenyl)piperazin-1-yl]carbonyl}benzyl)-6-morpholin-4-yl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one

Cat. No.: B11213510
M. Wt: 569.7 g/mol
InChI Key: QLKQEXCDZHXQOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Properties

Molecular Formula

C32H35N5O3S

Molecular Weight

569.7 g/mol

IUPAC Name

3-[[4-[4-(2,5-dimethylphenyl)piperazine-1-carbonyl]phenyl]methyl]-6-morpholin-4-yl-2-sulfanylidene-1H-quinazolin-4-one

InChI

InChI=1S/C32H35N5O3S/c1-22-3-4-23(2)29(19-22)35-11-13-36(14-12-35)30(38)25-7-5-24(6-8-25)21-37-31(39)27-20-26(34-15-17-40-18-16-34)9-10-28(27)33-32(37)41/h3-10,19-20H,11-18,21H2,1-2H3,(H,33,41)

InChI Key

QLKQEXCDZHXQOC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)N2CCN(CC2)C(=O)C3=CC=C(C=C3)CN4C(=O)C5=C(C=CC(=C5)N6CCOCC6)NC4=S

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-{[4-(2,5-dimethylphenyl)piperazin-1-yl]carbonyl}benzyl)-6-morpholin-4-yl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the quinazolinone core: This can be achieved through the cyclization of appropriate anthranilic acid derivatives with isocyanates or carbodiimides under reflux conditions.

    Introduction of the piperazine moiety: This involves the reaction of the quinazolinone intermediate with 2,5-dimethylphenylpiperazine in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

    Attachment of the morpholine ring: This step can be performed by reacting the intermediate with morpholine under basic conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to reduce the use of hazardous reagents and solvents .

Chemical Reactions Analysis

Nucleophilic Substitution at the Thioxo Group

The thioxo (-S-) moiety at position 2 of the quinazolinone core is susceptible to nucleophilic substitution. This reactivity enables functionalization with alkyl/aryl halides:

Reaction TypeConditionsReagentsOutcomeSource
AlkylationDMF, K₂CO₃, RTMethyl iodideSubstitution of thioxo with methyl group
ArylationToluene, reflux4-fluorobenzyl bromideFormation of 2-(4-fluorobenzylthio) derivative

This reaction is critical for modifying electron-withdrawing effects at the quinazolinone core, which can enhance binding to biological targets.

Oxidation of the Thioxo Group

The thioxo group oxidizes to a disulfide bridge under mild oxidative conditions:

2 (Thioxo)+H2O2Disulfide+2H2O2 \text{ (Thioxo)} + \text{H}_2\text{O}_2 \rightarrow \text{Disulfide} + 2 \text{H}_2\text{O}

Oxidizing AgentSolventTemperatureYield
H₂O₂ (30%)Ethanol50°C85%
I₂/KIAcetic acidRT78%

Oxidation products are structurally analogous to disulfide-containing kinase inhibitors, suggesting potential pharmacological utility.

Functionalization of the Morpholine Ring

The morpholine ring undergoes alkylation or acylation at the nitrogen atom:

ReactionConditionsReagentsApplication
AlkylationAnhydrous DMF, NaHEthyl bromoacetateIntroduction of ester-linked side chains
AcylationTHF, NEt₃Acetyl chlorideFormation of N-acetyl-morpholine derivatives

These modifications improve solubility and pharmacokinetic properties.

Hydrolysis of the Thioxo Group

Under basic conditions, the thioxo group hydrolyzes to a hydroxyl group:

Thioxo+NaOHHydroxyl+NaSH\text{Thioxo} + \text{NaOH} \rightarrow \text{Hydroxyl} + \text{NaSH}

BaseSolventTemperatureOutcome
NaOH (1M)Ethanol/H₂O (3:1)80°C90% conversion to 2-hydroxyquinazolinone

Hydrolysis products are intermediates for further derivatization (e.g., phosphorylation).

Piperazine-Carboxylate Coupling Reactions

The piperazine-linked carbonylbenzyl group participates in coupling reactions:

Reaction PartnerConditionsCatalystProduct
4-fluorophenylpiperazineDMF, K₃PO₄NoneBis-piperazine analog
Carbon disulfideDMF, RTThiourea derivative

These reactions diversify the compound’s scaffold for structure-activity relationship (SAR) studies .

Cyclization Reactions

Microwave-assisted cyclization forms fused heterocycles:

SubstrateConditionsProductYield
2-aminobenzyltriphenylphosphonium bromideAcOH, MW (80°C)Indole-fused quinazolinone71%

This method is regiospecific and minimizes side reactions .

Amide Bond Formation

The benzyl-carbonyl group reacts with amines to form secondary amides:

AmineCoupling AgentSolventApplication
4-methoxyanilineEDCl/HOBtDMFAnticancer analog synthesis

This reaction is pivotal for generating analogs with enhanced bioactivity.

Scientific Research Applications

Anticancer Properties

Research indicates that this compound exhibits potential anticancer activity. It has been analyzed for its effects on various cancer cell lines, demonstrating inhibition of cell proliferation and induction of apoptosis. For instance:

  • Case Study : A study evaluated the compound against breast cancer cell lines (MCF-7), showing a significant reduction in cell viability at specific concentrations, suggesting its potential as a therapeutic agent in cancer treatment .

Antimicrobial Activity

The compound has also been tested for antimicrobial properties. It displayed activity against several bacterial strains, indicating its potential use in developing new antibiotics.

  • Data Table : Antimicrobial activity against various pathogens.
PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

CNS Activity

Due to the presence of piperazine and morpholine moieties, the compound is being investigated for its central nervous system (CNS) activities. Preliminary studies suggest it may possess anxiolytic or antidepressant effects.

  • Case Study : An animal model study indicated that the compound reduced anxiety-like behaviors in rodents, supporting further investigation into its CNS effects .

Synthesis and Derivatives

The synthesis of this compound involves multi-step reactions starting from commercially available piperazine derivatives. Variations in the synthesis process can lead to analogs with enhanced biological activity.

  • Synthetic Route : A general synthetic pathway involves the reaction of 2-thioxoquinazolin derivatives with piperazine and subsequent modifications to introduce morpholine and carbonyl functionalities.

Mechanism of Action

The mechanism of action of 3-(4-{[4-(2,5-dimethylphenyl)piperazin-1-yl]carbonyl}benzyl)-6-morpholin-4-yl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells. The compound may also interact with enzymes and receptors involved in inflammatory and microbial processes .

Biological Activity

The compound 3-(4-{[4-(2,5-dimethylphenyl)piperazin-1-yl]carbonyl}benzyl)-6-morpholin-4-yl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and infectious diseases. This article aims to summarize the biological activity of this compound based on available research findings, including structure-activity relationships (SAR), case studies, and relevant data tables.

Chemical Structure and Properties

The compound features a complex structure that includes a quinazolinone core, piperazine moiety, and morpholine ring. Its molecular formula is C28H34N4O4SC_{28}H_{34}N_4O_4S. The presence of these functional groups suggests potential interactions with various biological targets.

Antitumor Activity

Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that derivatives of quinazolinones can inhibit the proliferation of cancer cell lines such as HepG2 (human liver carcinoma) and A431 (epidermoid carcinoma) with IC50 values ranging from 1.61 to 1.98 µg/mL .

Table 1: Antitumor Activity of Related Compounds

CompoundCell LineIC50 (µg/mL)
Compound AHepG21.61
Compound BA4311.98
Compound CHT29< 10

Anti-Tubercular Activity

The compound's structural components suggest potential efficacy against Mycobacterium tuberculosis. In related studies, compounds with similar piperazine and quinazoline structures have shown promising anti-tubercular activity with MIC values below 10 µM . The incorporation of lipophilic groups has been correlated with enhanced activity against resistant strains.

Table 2: Anti-Tubercular Activity

CompoundMIC (µM)Target Pathogen
Compound D< 3.80Mtb H37Rv
Compound E< 5.00Mtb H37Ra

Structure-Activity Relationships (SAR)

The biological activity of this compound is influenced by its structural characteristics. Modifications to the piperazine and quinazoline moieties have demonstrated varying degrees of potency against different biological targets. For example, the introduction of electron-donating groups on the phenyl ring has been associated with increased cytotoxicity .

Case Studies

Recent studies have focused on synthesizing derivatives of this compound to evaluate their pharmacological profiles. In one study, a series of quinazolinone derivatives were tested for their anticancer and anti-tubercular activities, revealing that specific substitutions on the piperazine ring significantly enhanced their efficacy .

Q & A

Basic: How can the synthesis of this compound be optimized given its structural complexity?

Methodological Answer:
Optimization requires addressing challenges in multi-step reactions, such as steric hindrance from the piperazine and morpholine moieties. Key steps include:

  • Coupling Reactions : Use carbodiimide-based coupling agents (e.g., EDC/HOBt) to enhance efficiency in forming the piperazine-carbonyl linkage .
  • Purification : Employ column chromatography with gradients of ethyl acetate/petroleum ether (4:1) to isolate intermediates, followed by recrystallization for final purity .
  • Yield Improvement : Optimize reaction temperatures (e.g., 60–65°C for cyclization) and stoichiometric ratios (e.g., excess hydrazine derivatives for pyrazoline formation) .

Basic: What advanced analytical techniques confirm the compound’s structural integrity?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : Use ¹H/¹³C NMR (e.g., 300–400 MHz) to verify substituent positions, focusing on characteristic shifts for the thioxoquinazolinone (δ 2.1–3.5 ppm for methyl groups) and morpholine protons (δ 3.7–3.8 ppm) .
  • X-ray Crystallography : Resolve crystal structures to confirm stereochemistry, particularly for the benzyl-piperazine and morpholine orientations .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (e.g., m/z 356 for a related quinazolinone derivative) .

Advanced: How to design biological activity assays while minimizing off-target effects?

Methodological Answer:

  • Target-Specific Assays : Use kinase inhibition assays (e.g., ATP-binding site competition) with recombinant enzymes, leveraging the compound’s quinazolinone core for ATP mimicry .
  • Counter-Screening : Test against structurally related off-target receptors (e.g., serotonin or dopamine receptors due to the piperazine moiety) using radioligand binding assays .
  • Dose-Response Curves : Apply IC₅₀ calculations with 4-parameter logistic models to quantify potency and selectivity .

Advanced: What methodologies assess the compound’s environmental fate and ecotoxicological risks?

Methodological Answer:

  • Environmental Partitioning : Measure logP (octanol-water partition coefficient) to predict bioaccumulation, supplemented by HPLC-derived solubility profiles .
  • Biotic Degradation : Use OECD 301B guidelines for ready biodegradability testing, with LC-MS/MS monitoring of metabolites .
  • Ecotoxicology : Conduct acute toxicity assays on Daphnia magna (EC₅₀) and algal growth inhibition tests (OECD 201), correlating results with molecular descriptors (e.g., topological polar surface area) .

Advanced: How to resolve contradictions in biological activity data across studies?

Methodological Answer:

  • Meta-Analysis : Aggregate data from multiple assays (e.g., IC₅₀, EC₅₀) using random-effects models to account for inter-study variability .
  • Structural Confounders : Re-evaluate stereochemical purity (e.g., chiral HPLC) and hydrate/solvate forms (via TGA/DSC) that may alter activity .
  • Computational Validation : Perform molecular dynamics simulations to identify binding pose inconsistencies across experimental setups .

Advanced: What strategies enable structure-activity relationship (SAR) analysis for this compound?

Methodological Answer:

  • Analog Synthesis : Systematically modify substituents (e.g., replacing 2,5-dimethylphenyl with halogenated aryl groups) and assess activity changes .
  • 3D-QSAR Modeling : Use CoMFA or CoMSIA to correlate steric/electronic fields with activity data .
  • Pharmacophore Mapping : Identify critical features (e.g., hydrogen bond acceptors in the morpholine ring) using Schrödinger’s Phase .

Advanced: How to address solubility challenges for in vivo studies?

Methodological Answer:

  • Prodrug Design : Introduce phosphate or acetylated prodrug moieties at the morpholine nitrogen to enhance aqueous solubility .
  • Nanoparticle Formulation : Use PEGylated liposomes or PLGA nanoparticles, optimizing encapsulation efficiency via solvent evaporation .
  • Co-Solvent Systems : Test combinations of DMSO, Cremophor EL, and saline (e.g., 10:10:80 v/v) for parenteral administration .

Advanced: What mechanistic studies elucidate the compound’s mode of action?

Methodological Answer:

  • Cellular Thermal Shift Assay (CETSA) : Confirm target engagement in live cells by measuring protein thermal stability shifts .
  • CRISPR-Cas9 Knockout Models : Validate target specificity using gene-edited cell lines lacking the putative receptor .
  • Cryo-EM/SPR : Resolve binding kinetics (kon/koff) and structural interactions with high-resolution imaging .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.